molecular formula C21H21NO2 B1665390 3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol CAS No. 775294-71-8

3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol

Cat. No. B1665390
CAS RN: 775294-71-8
M. Wt: 319.4 g/mol
InChI Key: UECKKYNEEBRMIL-UHFFFAOYSA-N
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Description

“3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol” is a chemical compound with the molecular formula C21H21NO2 . It is also known by the synonyms AC 73 and AC73 .

Scientific Research Applications

1. Chemical Structure and Synthesis

  • The chemical structure of compounds similar to 3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol, such as 4-[2-(methylamino)ethyl]-1,2-benzenediol 1-(dihydrogenphospate) hydrochloride, has been analyzed, revealing a hydrogen-bonding system that justifies isomerization processes in acidic solutions. This is significant for the synthesis of dopaminergic prodrugs (Ianelli et al., 1995).

2. Pharmacological Evaluation

  • Schiff bases similar to 3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol have been synthesized and evaluated for biological activities, including cytotoxic, antitumor, and antibacterial activities. Such studies highlight the compound's potential in biomedical applications (Shabbir et al., 2017).

3. Biotechnology and Genetic Engineering

  • Studies on phenolic compounds, structurally related to 3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol, have shown effects on Agrobacterium virulence gene induction and gene transfer, indicating their potential use in genetic engineering and biotechnology (Joubert et al., 2002).

4. Radiopharmaceutical Research

  • Gallium(III) complexes with hexadentate chelators involving phenolic compounds structurally similar to 3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol have been synthesized and evaluated for biomedical applications, highlighting their potential in radiopharmaceutical research (Silva et al., 2015).

5. Polymer Science

  • Phenolic compounds, structurally related to 3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol, have been used in polymer science, such as in the polymerization of phenol derivatives with methacryl groups. These studies contribute to the development of new materials with specific properties (Uyama et al., 1998).

properties

IUPAC Name

3-[1-hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c23-20-8-4-7-19(13-20)21(24)15-22-14-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-13,21-24H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECKKYNEEBRMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC(=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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